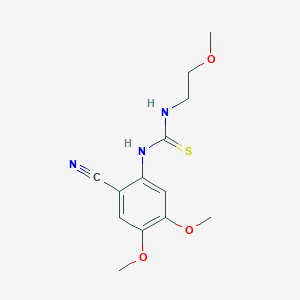
4-Phenyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds and employing various reagents to introduce the desired functional groups. For instance, the synthesis of some substituted 1,3,4-oxadiazolo[3,2-a]pyrimidin-5-ones and azetidinones has been reported to involve reactions such as annulation of an acid on anils or the reaction of Schiff bases with chloroacetyl chloride in the presence of triethylamine, indicating complex synthetic routes that require precise conditions and catalysts for the desired transformations (Soliman, Shafik, & Darwish, 1982); (Giri, Kumar, & Nizamuddin, 1988).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic methods including IR, 1H-NMR, and mass spectral studies. These techniques allow for the verification of the synthesized structures by providing detailed information on the molecular framework and the nature of the substituents attached to the core heterocyclic rings (Soliman, Shafik, & Darwish, 1982).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves their interaction with various reagents to introduce or modify functional groups, influencing their potential biological activity. For example, reacting phenyl derivatives with bis(trichlorophenyl)benzylmalonate can afford compounds with different structural features, indicative of the versatile nature of these heterocyclic compounds in chemical synthesis and modifications (Soliman, Shafik, & Darwish, 1982).
科学的研究の応用
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activity of compounds structurally related to 4-Phenyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one. For instance, novel pyrazolopyrimidine derivatives, including those with oxadiazole moieties, have been reported to exhibit significant antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Such compounds have shown moderate to outstanding antimicrobial efficacy, suggesting their potential as lead compounds for further antimicrobial agent development (El-sayed et al., 2017).
Anti-inflammatory and Analgesic Activities
Research has also focused on the synthesis of pyrazolopyrimidine derivatives for evaluating their anti-inflammatory and analgesic properties. For example, specific derivatives have been found to possess significant anti-inflammatory and analgesic activities without ulcerogenic activity, indicating their therapeutic potential in conditions requiring anti-inflammatory and pain-relieving medications (Auzzi et al., 1983).
Anticonvulsant Activity
Compounds with a pyrazolopyrimidine core have been synthesized and tested for their anticonvulsant activity. These studies have contributed to the identification of novel compounds that could serve as leads for the development of new anticonvulsant drugs, highlighting the versatility of pyrazolopyrimidine derivatives in medicinal chemistry (El-Sawy et al., 2014).
Anticancer Activity
The exploration of 1,2,4-oxadiazole and pyrazolopyrimidine derivatives in anticancer research has led to the identification of compounds with promising cytotoxic activities against various cancer cell lines. These findings underscore the potential of such compounds in cancer therapy, particularly in overcoming drug resistance and reducing toxicity (Kaya et al., 2016).
特性
IUPAC Name |
4-phenyl-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-16(9-4-8-14-6-2-1-3-7-14)24-12-15(13-24)19-22-18(23-26-19)17-20-10-5-11-21-17/h1-3,5-7,10-11,15H,4,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJLRWNYAKOTSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482093.png)

![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2482097.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide](/img/structure/B2482099.png)
![6-(4-Fluorophenyl)-2-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2482101.png)

![N-cyclopentyl-2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2482103.png)
![2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)acetamide](/img/structure/B2482105.png)
![3-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2482106.png)
![1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium](/img/structure/B2482108.png)
![9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2482110.png)


![1-methyl-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2482115.png)